molecular formula C16H21N3O3 B12916896 1-Acetyl-L-prolyl-L-phenylalaninamide CAS No. 60240-12-2

1-Acetyl-L-prolyl-L-phenylalaninamide

Cat. No.: B12916896
CAS No.: 60240-12-2
M. Wt: 303.36 g/mol
InChI Key: RDPDQECNGQFLDW-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is a chiral compound that features a pyrrolidine ring, an acetyl group, and a phenylalanine-derived side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes using solvents, acid-binding agents, and specific temperature controls to ensure the desired chiral purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

Properties

CAS No.

60240-12-2

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H21N3O3/c1-11(20)19-9-5-8-14(19)16(22)18-13(15(17)21)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-10H2,1H3,(H2,17,21)(H,18,22)/t13-,14-/m0/s1

InChI Key

RDPDQECNGQFLDW-KBPBESRZSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.